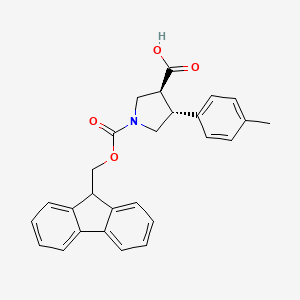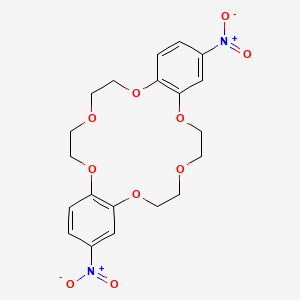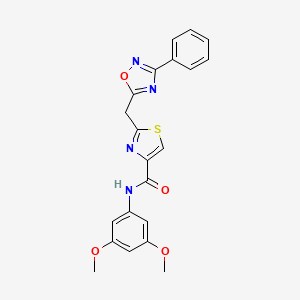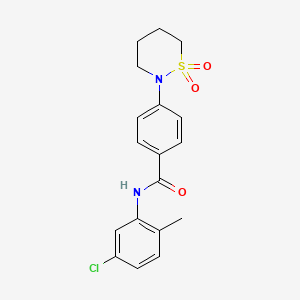
N-(5-chloro-2-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also known as DM-1, and it is a synthetic derivative of the natural product, dolastatin 15. Dolastatin 15 is a cytotoxic compound that is isolated from the sea hare Dolabella auricularia. DM-1 has been shown to possess potent antitumor activity and has been extensively studied for its potential use as an anticancer agent.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The synthesis of compounds related to N-(5-chloro-2-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide often involves innovative chemical reactions that lead to the formation of structurally novel molecules. For example, the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process represents a method to create a variety of compounds under mild conditions, yielding good to excellent outcomes (Wang et al., 2008). Similarly, the development of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as part of a search for antidiabetic agents showcases the potential pharmaceutical application of these compounds (Nomura et al., 1999).
Antimicrobial and Anticancer Activities
Research has also focused on the biological activities of these compounds, particularly their antimicrobial and anticancer properties. The synthesis of novel heterocycles, including benzimidazole, benzoxazole, and benzothiazole derivatives, has shown excellent broad-spectrum antimicrobial activity against bacterial and fungal strains, indicating their potential as templates for new antimicrobial agents (Padalkar et al., 2014). Moreover, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been evaluated for their anticancer activity, demonstrating moderate to excellent efficacy against various cancer cell lines and highlighting their significance in anticancer drug discovery (Ravinaik et al., 2021).
Anti-Tubercular Scaffold and Histone Deacetylase Inhibition
Other studies have synthesized derivatives for specific therapeutic targets, such as anti-tubercular activity, where novel compounds exhibited promising activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018). Additionally, research into N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, has shown significant antitumor activity in vivo, offering insights into new cancer therapies (Zhou et al., 2008).
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-4-7-15(19)12-17(13)20-18(22)14-5-8-16(9-6-14)21-10-2-3-11-25(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKZWIGVZRDVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2729402.png)
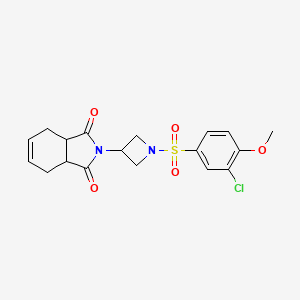
![Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate](/img/structure/B2729404.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729405.png)
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2729406.png)
![1-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2729407.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2729411.png)
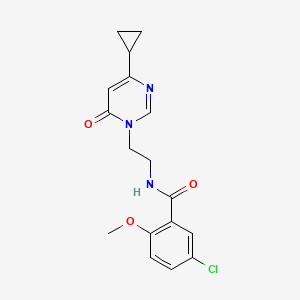
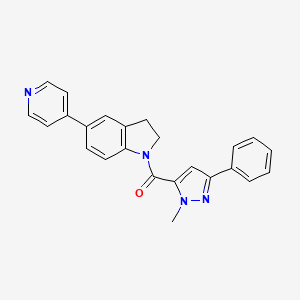
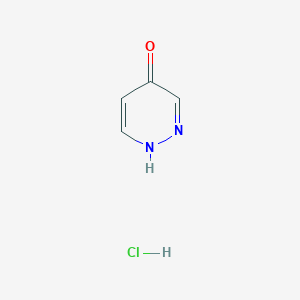
![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729419.png)
